N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide
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Overview
Description
N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide typically involves multi-step organic reactions. A common route might include:
Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.
Methoxylation: Introduction of the methoxy group at the 7-position of the quinoline ring.
Formation of the butanamide chain: This involves the reaction of the quinoline derivative with a butanoyl chloride or similar reagent.
Attachment of the pyrimidinylamino group: This step involves the reaction of the intermediate with a pyrimidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
N-(7-methoxy-3-quinolyl)-4-(2-pyrimidinylamino)butanamide: can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another quinoline derivative with medicinal properties.
The uniqueness of This compound lies in its specific structural features and the combination of the quinoline and pyrimidine moieties, which may confer unique biological activities.
Properties
Molecular Formula |
C18H19N5O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-6-5-13-10-14(12-22-16(13)11-15)23-17(24)4-2-7-19-18-20-8-3-9-21-18/h3,5-6,8-12H,2,4,7H2,1H3,(H,23,24)(H,19,20,21) |
InChI Key |
MYYRGXLRGOEDAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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